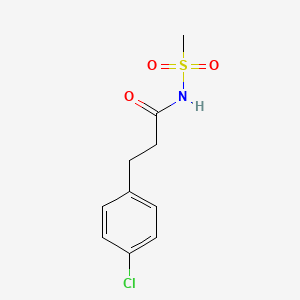
3-(4-chlorophenyl)-N-methanesulfonylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-methanesulfonylpropanamide is an organic compound characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-methanesulfonylpropanamide typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-N-methanesulfonylpropanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the methanesulfonyl group can be cleaved, resulting in the formation of 3-(4-chlorophenyl)propanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 3-(4-chlorophenyl)-N-azidopropanamide or 3-(4-chlorophenyl)-N-thiocyanatopropanamide can be formed.
Hydrolysis: The major products are 3-(4-chlorophenyl)propanol and methanesulfonic acid.
科学研究应用
3-(4-chlorophenyl)-N-methanesulfonylpropanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antitumor agents and enzyme inhibitors.
Chemical Biology: The compound is used in the study of protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-N-methanesulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
3-(4-chlorophenyl)propyl methanesulfonate: Similar in structure but differs in the functional group attached to the propyl chain.
4-chlorophenyl azide: Contains a chlorophenyl group but has an azide functional group instead of a methanesulfonyl group.
Uniqueness
3-(4-chlorophenyl)-N-methanesulfonylpropanamide is unique due to its combination of a chlorophenyl group and a methanesulfonyl group attached to a propanamide backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry.
生物活性
3-(4-chlorophenyl)-N-methanesulfonylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H12ClN1O2S
- Molecular Weight : 239.73 g/mol
Research indicates that compounds with a similar structure often interact with various biological targets, including enzymes and receptors. The sulfonamide group in this compound may enhance its ability to inhibit certain enzymes, particularly those involved in metabolic pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Anticancer Effects
In vitro studies indicate that this compound may possess anticancer properties. For example, related sulfonamide compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colon adenocarcinoma cells . The mechanism appears to involve mitochondrial disruption and apoptosis induction.
Case Study 1: Anticancer Activity
A study focused on the effects of a sulfonamide derivative on human colon adenocarcinoma cells. The results indicated that the compound led to mitochondrial enlargement within 24 hours of exposure, which was associated with increased apoptosis rates. The study concluded that the compound's mechanism involved mitochondrial sequestration and disruption of cellular energy metabolism .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | GC3/c1 | 3.6 | Mitochondrial disruption |
| Related Sulfonamide | HCT116 | 2.0 | Apoptosis induction |
Case Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of related compounds on HMG-CoA reductase, an important enzyme in cholesterol biosynthesis. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of established statins, indicating a potential for developing more effective cholesterol-lowering agents .
属性
分子式 |
C10H12ClNO3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13) |
InChI 键 |
SUFORFMFDNRBFO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC(=O)CCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















